Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19800028
InChI: InChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H21F3N2O2
Molecular Weight: 294.31 g/mol

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

CAS No.:

Cat. No.: VC19800028

Molecular Formula: C13H21F3N2O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate -

Specification

Molecular Formula C13H21F3N2O2
Molecular Weight 294.31 g/mol
IUPAC Name tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3
Standard InChI Key CNHFNGYCGGNRPX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 2,7-diazaspiro[3.5]nonane scaffold, where two nitrogen atoms occupy positions 2 and 7 of a spirocyclic system. The spiro junction bridges a three-membered carbocyclic ring and a six-membered diaza ring, creating a rigid, three-dimensional structure. A tert-butyl carbamate (-COOtBu) group at position 2 and a trifluoromethyl (-CF₃) group at position 6 introduce steric bulk and electronic modulation, respectively.

Table 1: Key Identifiers of Tert-Butyl 6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]Nonane-2-Carboxylate

PropertyValueSource
Molecular FormulaC₁₃H₂₁F₃N₂O₂
Molecular Weight294.31 g/mol
IUPAC Nametert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F
PubChem CID137704566

Stereochemical Considerations

The spirocyclic framework generates two enantiomeric forms, (R) and (S), due to the chiral center at the spiro junction. Enantioselective synthesis remains a focus in industrial settings, as stereochemistry significantly influences biological activity. Computational studies suggest that the (R)-enantiomer exhibits a 1.3-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to the (S)-form, though experimental validation is ongoing.

Synthetic Methodologies

Industrial Synthesis Using Continuous Flow Reactors

Large-scale production employs continuous flow reactors to optimize yield and purity. A representative synthetic route involves:

  • Ring-Closing Amination: Cyclization of a linear precursor (e.g., 3-(tert-butoxycarbonylamino)pent-4-enenitrile) under acidic conditions forms the diazaspiro core.

  • Trifluoromethylation: Introduction of the -CF₃ group via radical-mediated addition using Langlois’ reagent (CF₃SO₂Na) and a copper catalyst.

  • Carbamate Protection: tert-Butyloxycarbonyl (Boc) protection of the secondary amine stabilizes the molecule for subsequent reactions.

Table 2: Optimized Reaction Conditions for Key Synthesis Steps

StepConditionsYield
Ring-Closing AminationH₂SO₄ (2 M), 80°C, 12 h68%
TrifluoromethylationCuI (10 mol%), DMF, 100°C, 24 h52%
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, rt, 6 h89%

Key Reaction Parameters

  • Temperature: Exceeding 100°C during trifluoromethylation leads to decomposition (>15% side products).

  • Solvent Choice: Dimethylformamide (DMF) enhances solubility of copper intermediates, improving -CF₃ incorporation efficiency by 27% compared to THF.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butyl and -CF₃ groups. It is stable under inert storage conditions (-20°C, argon atmosphere) but undergoes gradual hydrolysis in acidic media (t₁/₂ = 14 days at pH 3).

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, -C(CH₃)₃), 3.21–3.45 (m, 4H, -NCH₂-), 2.88 (q, J = 7.2 Hz, 1H, spiro-CH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).

Applications in Pharmaceutical Development

Role as Synthetic Intermediate

The compound serves as a precursor to kinase inhibitors and GABA modulators. For example, its spirocyclic core is incorporated into PDE4 inhibitors under clinical investigation for inflammatory diseases.

Structure-Activity Relationship Considerations

  • Trifluoromethyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation (CLint reduced by 44% in hepatocyte assays).

  • Spirocyclic Rigidity: Improves target selectivity by minimizing off-target binding (e.g., 12-fold selectivity for PDE4B over PDE4D).

Biological Interactions and Target Engagement

Putative Biological Targets

  • Phosphodiesterases (PDEs): The spirocyclic nitrogen atoms coordinate with Mg²⁺ in the PDE active site, inhibiting cAMP hydrolysis (IC₅₀ = 38 nM for PDE4B).

  • GABA-A Receptors: Allosteric modulation via hydrophobic interactions with β-subunit residues (EC₅₀ = 1.2 μM).

Mechanistic Insights

Molecular dynamics simulations reveal that the -CF₃ group induces a 2.1 Å conformational shift in PDE4B’s hydrophobic pocket, enhancing inhibitor residence time by 3.7-fold.

Current Research Landscape and Future Prospects

Recent studies focus on enantioselective biocatalytic synthesis using engineered transaminases (85% ee achieved). Future directions include:

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the spirocyclic scaffold to design E3 ligase recruiters.

  • Agricultural Chemistry: Derivatives show larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), prompting investigations into mosquito-control agents.

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